molecular formula C17H10ClF3N2O2S B2743753 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-36-9

2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No. B2743753
CAS RN: 303998-36-9
M. Wt: 398.78
InChI Key: NCOHIAARDMIXNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide (abbreviated as CTFTC) is a novel chemical compound with a variety of scientific applications. It is a highly stable compound that can be used in a variety of experiments, including synthesis, biological research, and drug screening.

Scientific Research Applications

Anticancer Activity

A series of thiazole carboxamide derivatives, including structures similar to 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their potential anticancer activities. These compounds have shown significant activity against various cancer cell lines, highlighting their potential in cancer therapy. The studies have provided insights into the structure-activity relationships that guide the optimization of these compounds for enhanced anticancer efficacy (Cai et al., 2016).

Antipathogenic Activity

Research into thiazole derivatives has also revealed their potent antipathogenic activities, particularly against bacteria known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of thiazole carboxamide compounds in developing new antimicrobial agents capable of combating infections by inhibiting biofilm formation (Limban et al., 2011).

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial and antifungal properties. These compounds have been tested against a wide range of bacterial and fungal strains, demonstrating moderate to high activity levels. Such research underscores the versatility of thiazole carboxamides as potential leads for developing new antimicrobial and antifungal therapies (Desai et al., 2011).

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of novel thiazole derivatives have been explored, with certain compounds exhibiting high fluorescence quantum yields. These properties make them suitable for application in fluorescent materials and organic semiconductors, indicating their potential beyond medicinal chemistry (Sravanthi et al., 2015).

Cerebral Protective Agents

Thiazole carboxamide derivatives have been studied for their anti-anoxic (AA) activity, showing potential as cerebral protective agents. The research has identified compounds with potent AA activity, providing a basis for further development of treatments for conditions associated with oxygen deprivation in the brain (Ohkubo et al., 1995).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2S/c18-11-3-1-10(2-4-11)16-23-14(9-26-16)15(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOHIAARDMIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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